3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 3 and 4 positions of the pyrazole ring imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazoles with appropriate chlorinated reagents. One common method includes the condensation of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by chlorination using phosphorus oxychloride . Another approach involves the reaction of 5-aminopyrazole with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolopyridines with various functional groups.
- Oxidized or reduced derivatives of the parent compound .
Scientific Research Applications
3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in distinct chemical properties.
Uniqueness: This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C6H3Cl2N3 |
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Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,4-dichloro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) |
InChI Key |
JAQVAOZQWDIKKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)Cl |
Origin of Product |
United States |
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